BenchChemオンラインストアへようこそ!

VU0038882

CgoX Activation Staphylococcus aureus Potency

VU0038882 (CAS 429653-28-1), also known as '882, is a small-molecule activator of coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway of Gram-positive bacteria. Unlike classical heme pathway inhibitors, VU0038882 activates CgoX, leading to the intracellular accumulation of the photoreactive porphyrin coproporphyrin III (CPIII).

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 429653-28-1
Cat. No. B1681839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0038882
CAS429653-28-1
SynonymsSMR000071098;  SMR-000071098;  SMR 000071098; 
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4
InChIInChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19)
InChIKeyAUFKOSNMJAYSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0038882 (CAS 429653-28-1) Procurement Guide: A CgoX Activator for Gram-Positive Bacterial Research


VU0038882 (CAS 429653-28-1), also known as '882, is a small-molecule activator of coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway of Gram-positive bacteria [1]. Unlike classical heme pathway inhibitors, VU0038882 activates CgoX, leading to the intracellular accumulation of the photoreactive porphyrin coproporphyrin III (CPIII) [2]. This accumulation induces photosensitization in Gram-positive pathogens and, when combined with specific wavelengths of light, results in potent antibacterial activity [3].

Why Generic Substitution of VU0038882 (CAS 429653-28-1) is Not Recommended for Gram-Positive CgoX Activation


Generic substitution of VU0038882 with other CgoX activators or structural analogs is scientifically unsupported. The compound's unique diarylpyrazole scaffold and specific interaction with a conserved allosteric site on CgoX are not shared by other chemical series [1]. Structure-activity relationship (SAR) studies have demonstrated that subtle modifications to the VU0038882 core structure can lead to complete loss of CgoX activation or a failure to trigger the downstream HssRS response in live S. aureus, despite retaining in vitro enzyme activation [2]. This functional disconnect between biochemical and cellular activity underscores that VU0038882 possesses a specific, validated pharmacological profile that cannot be assumed for other compounds, even those with similar in vitro potency against the purified enzyme.

VU0038882 (CAS 429653-28-1) Quantitative Evidence for Scientific Selection


VU0038882 Demonstrates High Potency and Species-Specific CgoX Activation (AC150)

VU0038882 potently activates purified CgoX enzymes from multiple Gram-positive species in vitro. For S. aureus CgoX, VU0038882 achieved 205% activity with an AC150 value of 92 nM [1]. The compound exhibits even greater potency against B. subtilis CgoX (AC150 = 42 nM) and P. acnes CgoX (AC150 = 16 nM) [1]. Importantly, VU0038882 does not activate human HemY, a related enzyme, demonstrating species selectivity [1].

CgoX Activation Staphylococcus aureus Potency

VU0038882 Functional Selectivity: Cellular Activity Not Predicted by In Vitro CgoX Activation Potency

A panel of VU0038882 structural analogs was tested for both in vitro CgoX activation and cellular HssRS pathway induction in S. aureus. Analogs b, d, and l were found to be superior or comparable to VU0038882 as CgoX activators in vitro [1]. However, none of these more potent in vitro activators exhibited an increased ability to trigger hrtAB expression in live S. aureus compared to VU0038882 [1].

Structure-Activity Relationship HssRS Activation Cellular Bioavailability

VU0038882 Enhances Photodynamic Therapy (PDT) Efficacy In Vitro by Targeting CPIII

Treatment of S. aureus with VU0038882 leads to the accumulation of CPIII, which can be activated by light to kill bacteria. Optimizing the wavelength of light to target the Soret band of CPIII, instead of the previously used wavelengths, resulted in a 4.7-log improvement in bacterial killing compared to prior methods [1].

Photodynamic Therapy Coproporphyrin III S. aureus

VU0038882 Demonstrates In Vivo Efficacy in a Murine Model of Skin and Soft Tissue Infection (SSTI)

The antibacterial potential of VU0038882-based photodynamic therapy was validated in vivo. In a murine model of skin and soft tissue infection (SSTI), treatment with VU0038882 followed by light exposure resulted in a significant reduction in bacterial burden compared to untreated controls [1].

In Vivo Efficacy Murine Model SSTI

Optimal Research Applications for VU0038882 (CAS 429653-28-1) Based on Quantitative Evidence


Mechanistic Studies of Gram-Positive Heme Biosynthesis and Its Regulation

VU0038882 is a validated tool for activating CgoX in S. aureus, B. subtilis, and P. acnes. Its defined potency (AC150) against these species and lack of activity on human HemY make it ideal for dissecting the CgoX-HssRS pathway and its role in heme homeostasis in a species-specific manner, as demonstrated in the foundational PNAS study [1].

Development and Optimization of Antimicrobial Photodynamic Therapy (aPDT) for SSTIs

VU0038882 is an essential component for CPIII-based aPDT research. Its use enables the accumulation of the endogenous photosensitizer CPIII, which has been shown to produce a 4.7-log improvement in bacterial killing when paired with optimized light wavelengths in vitro [1]. This provides a robust platform for exploring light-based treatments for skin and soft tissue infections (SSTIs).

Preclinical In Vivo Studies of CgoX-Targeted Antibacterial Strategies

VU0038882 has demonstrated efficacy in reducing bacterial burden in a murine model of SSTI when combined with light [1]. This established in vivo performance supports its use as a critical reagent for validating CgoX as a therapeutic target and for advancing lead optimization programs focused on this unique antibacterial mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0038882

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.